molecular formula C20H25N7O2 B2738360 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380098-42-8

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2738360
CAS No.: 2380098-42-8
M. Wt: 395.467
InChI Key: QJKBIOZEHALPFX-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a combination of pyrazole, pyrimidine, piperidine, and imidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets such as protein kinases. It may inhibit the activity of these enzymes, leading to the modulation of cellular processes like proliferation, differentiation, and apoptosis . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-14-8-15(2)27(24-14)18-9-19(22-12-21-18)29-11-16-4-6-26(7-5-16)20(28)17-10-25(3)13-23-17/h8-10,12-13,16H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBIOZEHALPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CN(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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